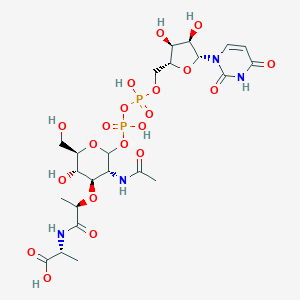
Udp-N-acetylmuramylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UDP-N-acetylmuramylalanine (UMA) is a molecule that plays an important role in the bacterial cell wall. It is a key component of the peptidoglycan layer, which provides structural support and protection to the bacterial cell. UMA is also known to stimulate the immune system in vertebrates, making it an important target for research in immunology and microbiology.
Mecanismo De Acción
Udp-N-acetylmuramylalanine stimulates the immune system by binding to specific receptors on immune cells, known as Toll-like receptors (TLRs). This binding triggers a signaling cascade that leads to the activation of immune cells and the production of inflammatory cytokines. Udp-N-acetylmuramylalanine also plays a key role in bacterial cell wall synthesis, where it is incorporated into the peptidoglycan layer.
Efectos Bioquímicos Y Fisiológicos
Udp-N-acetylmuramylalanine has a number of biochemical and physiological effects, including stimulation of the immune system, regulation of bacterial cell wall synthesis, and potential antibacterial activity. Udp-N-acetylmuramylalanine has also been shown to have an effect on the gut microbiome, where it may play a role in maintaining a healthy balance of bacteria in the gut.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Udp-N-acetylmuramylalanine has a number of advantages for lab experiments, including its ability to stimulate the immune system and its role in bacterial cell wall synthesis. However, Udp-N-acetylmuramylalanine can be difficult to work with due to its instability and potential for degradation. In addition, Udp-N-acetylmuramylalanine can be expensive to synthesize, which may limit its use in some experiments.
Direcciones Futuras
There are a number of future directions for research on Udp-N-acetylmuramylalanine, including further studies on its role in the immune system and potential use as a vaccine adjuvant or immunomodulatory agent. Researchers may also explore the potential antibacterial activity of Udp-N-acetylmuramylalanine, as well as its effects on the gut microbiome. Finally, there may be opportunities to develop new methods for synthesizing Udp-N-acetylmuramylalanine, which could make it more accessible for use in lab experiments.
Métodos De Síntesis
Udp-N-acetylmuramylalanine can be synthesized by a number of different methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reagents to assemble the Udp-N-acetylmuramylalanine molecule, while enzymatic synthesis involves the use of enzymes to catalyze the formation of Udp-N-acetylmuramylalanine from precursor molecules.
Aplicaciones Científicas De Investigación
Udp-N-acetylmuramylalanine has been the subject of extensive research in the fields of microbiology and immunology. It has been shown to stimulate the immune system in vertebrates, and may have potential as a vaccine adjuvant or immunomodulatory agent. Udp-N-acetylmuramylalanine has also been studied for its role in bacterial cell wall synthesis and as a target for antibiotics.
Propiedades
Número CAS |
1941-66-8 |
|---|---|
Nombre del producto |
Udp-N-acetylmuramylalanine |
Fórmula molecular |
C23H36N4O20P2 |
Peso molecular |
750.5 g/mol |
Nombre IUPAC |
(2R)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H36N4O20P2/c1-8(21(35)36)24-19(34)9(2)43-18-14(25-10(3)29)22(45-11(6-28)16(18)32)46-49(40,41)47-48(38,39)42-7-12-15(31)17(33)20(44-12)27-5-4-13(30)26-23(27)37/h4-5,8-9,11-12,14-18,20,22,28,31-33H,6-7H2,1-3H3,(H,24,34)(H,25,29)(H,35,36)(H,38,39)(H,40,41)(H,26,30,37)/t8-,9-,11-,12-,14-,15-,16-,17-,18-,20-,22?/m1/s1 |
Clave InChI |
NTMMCWJNQNKACG-JKXSCJIPSA-N |
SMILES isomérico |
C[C@H](C(=O)O)NC(=O)[C@@H](C)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O |
SMILES |
CC(C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
SMILES canónico |
CC(C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Sinónimos |
UDP-MurNac-Ala UDP-N-acetylmuramyl-L-alanine UDP-N-acetylmuramylalanine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



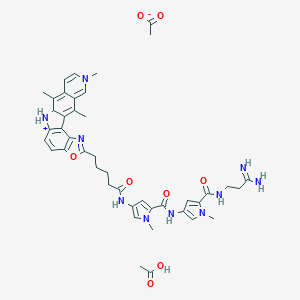
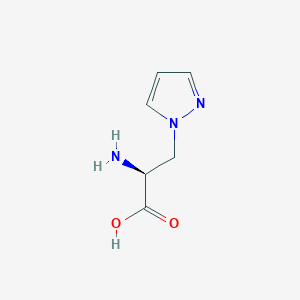
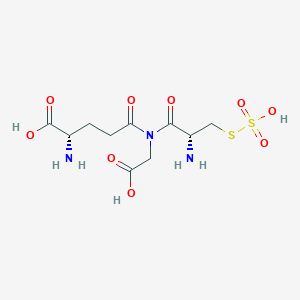
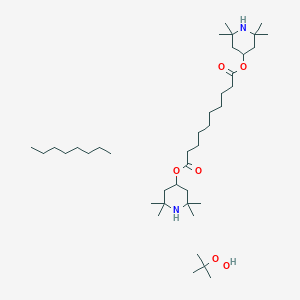
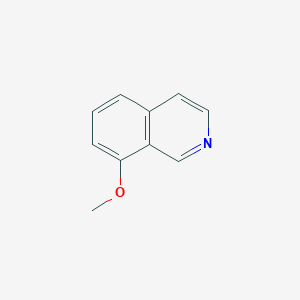
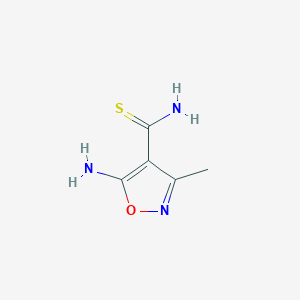
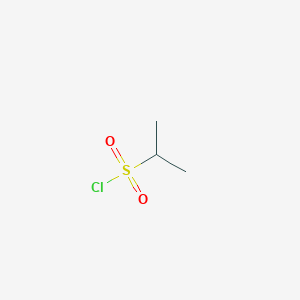

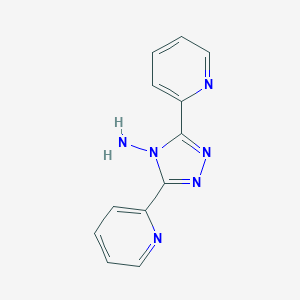
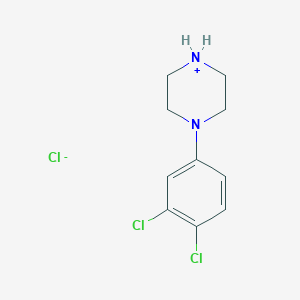

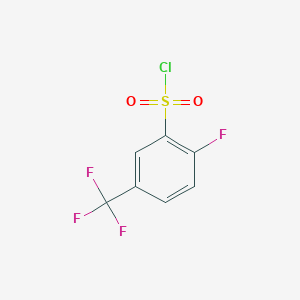
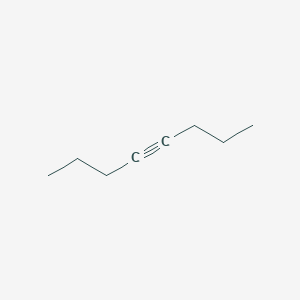
![1-Chloropyrrolo[1,2-a]pyrazine](/img/structure/B155766.png)